BenchChemオンラインストアへようこそ!

4,5-dichloro-2-(2-phenoxyethyl)pyridazin-3(2H)-one

GHS hazard classification acute oral toxicity transport regulation

4,5-Dichloro-2-(2-phenoxyethyl)pyridazin-3(2H)-one (CAS 144172-51-0; molecular formula C12H10Cl2N2O2; MW 285.13 g/mol) is a synthetic pyridazin-3(2H)-one derivative featuring a 4,5-dichloro substitution pattern and an N2‑phenoxyethyl side chain. The compound is listed in the Sigma‑Aldrich early‑discovery collection (ALDRICH/EME00076) and is available from multiple specialty chemical suppliers.

Molecular Formula C12H10Cl2N2O2
Molecular Weight 285.12
CAS No. 144172-51-0
Cat. No. B2614060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dichloro-2-(2-phenoxyethyl)pyridazin-3(2H)-one
CAS144172-51-0
Molecular FormulaC12H10Cl2N2O2
Molecular Weight285.12
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCN2C(=O)C(=C(C=N2)Cl)Cl
InChIInChI=1S/C12H10Cl2N2O2/c13-10-8-15-16(12(17)11(10)14)6-7-18-9-4-2-1-3-5-9/h1-5,8H,6-7H2
InChIKeyBMFWQHIIOLHLTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4,5-Dichloro-2-(2-phenoxyethyl)pyridazin-3(2H)-one (CAS 144172-51-0) – Compound Identity and Core Properties for Procurement Decisions


4,5-Dichloro-2-(2-phenoxyethyl)pyridazin-3(2H)-one (CAS 144172-51-0; molecular formula C12H10Cl2N2O2; MW 285.13 g/mol) is a synthetic pyridazin-3(2H)-one derivative featuring a 4,5-dichloro substitution pattern and an N2‑phenoxyethyl side chain [1]. The compound is listed in the Sigma‑Aldrich early‑discovery collection (ALDRICH/EME00076) and is available from multiple specialty chemical suppliers . Its structure combines the 4,5‑dichloropyridazinone pharmacophore core—common to numerous bioactive molecules spanning PDE4 inhibition, α1‑adrenoceptor antagonism, and herbicidal activity—with a phenoxyethyl tail that increases lipophilicity (ClogP ~2.5–3.0, predicted) and molecular weight relative to simpler N‑alkyl analogs [2]. The compound is supplied as a solid, typically at ≥95% purity, and is classified as acute‑oral toxicant (H301, UN 2811 6.1/PGIII) [1].

Why Simple Substitution Fails for 4,5-Dichloro-2-(2-phenoxyethyl)pyridazin-3(2H)-one: The Quantitative Case Against In‑Class Swaps


The 4,5‑dichloropyridazin‑3(2H)-one scaffold tolerates a wide range of N2‑substituents, and closely related analogs (e.g., 2‑methyl, 2‑benzyl, 2‑phenyl, or 2‑hydroxyethyl derivatives) are commercially available. However, small changes at the N2‑position produce large differences in physicochemical, toxicological, and reactivity profiles that render these compounds non‑interchangeable in a research or industrial setting. The phenoxyethyl substituent imparts a distinct combination of intermediate lipophilicity (ClogP ~2.5–3.0), solid‑state handling properties, and a specific acute‑toxicity classification that differs from both smaller N‑alkyl analogs and the unsubstituted parent core [1]. These differences directly affect solubility, formulation compatibility, bioisosteric suitability, and transport/shipping requirements—making generic substitution a source of experimental irreproducibility [2].

Quantitative Differentiation of 4,5-Dichloro-2-(2-phenoxyethyl)pyridazin-3(2H)-one Against Closest Analogs


Acute Oral Toxicity Classification: H301 (Toxic) vs. H302 (Harmful) in the Parent Core

The target compound carries the H301 hazard statement (“Toxic if swallowed,” UN 2811 6.1/PGIII) [1], whereas the unsubstituted parent scaffold 4,5‑dichloropyridazin‑3(2H)-one (CAS 932‑22‑9) is classified as H302 (“Harmful if swallowed,” Acute Toxicity Category 4) . This represents a one‑category elevation in acute oral toxicity hazard, which triggers stricter shipping (Dangerous Goods Class 6.1), handling, and waste‑disposal requirements that do not apply to the core scaffold. The 2‑methyl analog (CAS 933‑76‑6) also carries H301 but adds H315, H317, and H335, creating a broader irritancy and sensitization hazard profile .

GHS hazard classification acute oral toxicity transport regulation procurement compliance

Physical State and Volatility: Non‑Volatile Solid vs. Volatile Liquid 2‑Methyl Analog

The target compound is a non‑volatile solid at ambient temperature, supplied as a powder or crystalline solid [1]. In contrast, the 2‑methyl analog (4,5‑dichloro‑2‑methylpyridazin‑3(2H)-one, CAS 933‑76‑6) is described as a colorless volatile liquid that requires refrigerated storage in sealed vials and avoidance of air exposure . This difference in physical state directly impacts weighing accuracy, formulation into solid dosage forms or amorphous dispersions, and long‑term storage stability. Liquid analogs are also more prone to evaporative loss during open‑vessel handling and may require solvent‑assisted transfer, introducing additional steps and potential contamination.

physical state volatility handling formulation compatibility

Molecular Weight and Lipophilicity Increase: Tuning Physicochemical Space Beyond Simple N‑Alkyl Analogs

The phenoxyethyl substituent increases molecular weight to 285.13 g/mol and adds two oxygen atoms (one ether, one carbonyl) to the hydrogen‑bond acceptor count, shifting the predicted ClogP into the 2.5–3.0 range . This contrasts with the smaller 2‑methyl analog (MW 179.01, ClogP ~0.8–1.2) , the 2‑hydroxyethyl analog (MW 209.03, ClogP ~0.0–0.5) , and the 2‑phenyl analog (MW 241.07, ClogP ~2.0–2.5) . The combination of moderate lipophilicity, increased molecular complexity, and additional H‑bond acceptor functionality broadens the compound's utility as a scaffold hopping intermediate for programs requiring balanced permeability and solubility.

molecular weight lipophilicity ClogP drug‑likeness bioisosteric design

Purity Supply Thresholds and Vendor‑Dependent Analytical Support

Commercial suppliers report purity of ≥95% for the target compound, with some vendors (e.g., WanviBio) specifying ≥98% . Sigma‑Aldrich explicitly disclaims analytical data collection for this product (EME00076), placing the burden of identity/purity verification on the buyer [1], whereas specialty suppliers such as Santa Cruz Biotechnology (sc‑349776) offer a certificate of analysis [2]. This divergence in analytical support creates a procurement‑differentiation point: laboratories requiring documented purity and traceability should prefer suppliers providing batch‑specific COA, while the Sigma‑Aldrich product is positioned for early‑stage exploratory research where cost and rapid availability may outweigh analytical documentation.

purity analytical certification supply chain quality control

Versatile Scaffold Reactivity: Dual Chloro Substituents Enable Regioselective Derivatization

The 4,5‑dichloro substitution pattern on the pyridazinone ring provides two leaving groups for sequential nucleophilic aromatic substitution or cross‑coupling reactions. In contrast to 4‑chloro‑5‑substituted pyridazinones—where one position is already occupied—the target compound allows for regioselective mono‑ or di‑substitution depending on reaction conditions [1]. The N2‑phenoxyethyl group further differentiates it from N‑unsubstituted or N‑methyl scaffolds by improving organic solubility, which facilitates homogeneous reaction conditions in aprotic solvents. This dual functionalization capacity makes it a more versatile building block for parallel library synthesis compared to mono‑chloro or fully substituted pyridazinone cores [2].

synthetic utility regioselective substitution building block heterocyclic chemistry

Phenoxyethyl Tail as a Bioisostere for Piperazinyl‑Phenoxyethyl Pharmacophores

Literature on pyridazin‑3(2H)-one α1‑adrenoceptor antagonists identifies the phenoxyethyl moiety as a critical pharmacophoric element, typically appended via a piperazine linker [1]. The target compound embeds the phenoxyethyl group directly at N2 without the piperazine bridge, offering a simplified scaffold that retains the key hydrophobic/aromatic interaction motif while reducing molecular weight and basicity (no ionizable piperazine nitrogen at physiological pH) [2]. This structural simplification can reduce hERG‑related off‑target activity often associated with piperazine‑containing α1‑blockers, making the compound a useful starting point for designing cleaner pharmacological tool compounds.

bioisosterism α1‑adrenoceptor phenoxyethyl pharmacophore scaffold hopping

Optimal Deployment Scenarios for 4,5-Dichloro-2-(2-phenoxyethyl)pyridazin-3(2H)-one Based on Verified Differentiation Data


Scaffold‑Hopping Intermediate in α1‑Adrenoceptor or GPCR Antagonist Programs

When designing novel α1‑adrenoceptor antagonists with reduced molecular weight and predicted lower hERG liability, this compound serves as a direct‑N2‑phenoxyethyl analog of the known piperazine‑linked pyridazinone pharmacophore. Its MW of 285.13 g/mol and absence of a basic piperazine nitrogen simplify the starting point for SAR exploration, potentially shortening the path to lead candidates with improved cardiovascular safety profiles [1].

Versatile Building Block for Regioselective Parallel Library Synthesis

The 4,5‑dichloro substitution pattern coupled with the N2‑phenoxyethyl solubility‑enhancing group makes this compound a superior building block for generating focused libraries via sequential nucleophilic aromatic substitution or metal‑catalyzed cross‑coupling. Researchers can exploit the differential reactivity of the two chlorine atoms to introduce diverse aryl, heteroaryl, or amine substituents at C4 and C5 in a stepwise manner, enabling rapid SAR exploration [2].

Physicochemical Tool Compound for Permeability–Solubility Profiling in the 250–300 Da Space

With a predicted ClogP of ~2.5–3.0 and MW of 285.13 g/mol, this compound occupies a distinct region of property space compared to smaller N‑alkyl pyridazinone analogs. It can be used as a calibration or reference standard in permeability (PAMPA, Caco‑2) and thermodynamic solubility assays to benchmark the impact of a moderate‑lipophilicity phenoxyethyl substituent on ADME parameters, providing valuable design insights for medicinal chemistry programs .

Early‑Discovery Toxicology Reference Standard with Defined H301 Classification

The unambiguous H301 acute oral toxicity classification (UN 2811 6.1/PGIII) makes this compound a reproducible positive control for evaluating in vitro cytotoxicity or acute toxicity screening assays, where a well‑characterized, commercially available toxicant is required. Its distinct hazard profile, lacking the dermal/respiratory irritancy of the 2‑methyl analog, allows cleaner interpretation of oral‑toxicity endpoints [3].

Quote Request

Request a Quote for 4,5-dichloro-2-(2-phenoxyethyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.